Lipophilicity Differentiation: cLogP Comparison Against Non-Fluorinated and Mono-Fluorinated Oxime Analogs
The target compound exhibits a calculated partition coefficient (cLogP) of 2.1, which is a quantifiable measure of its lipophilicity and predicted membrane permeability . This value differentiates it from the less lipophilic 4-(trifluoromethyl)benzaldehyde oxime analog (cLogP ~1.9) and is significantly higher than non-fluorinated benzaldehyde oxime (cLogP ~0.9) or mono-fluorinated analogs lacking the trifluoromethyl group (cLogP ~1.2) . The higher lipophilicity is attributed to the synergistic effect of the ortho-fluorine and meta-trifluoromethyl groups.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | cLogP = 2.1 |
| Comparator Or Baseline | Benzaldehyde oxime: cLogP ≈ 0.9; 4-(Trifluoromethyl)benzaldehyde oxime: cLogP ≈ 1.9 |
| Quantified Difference | ΔcLogP = +1.2 (vs. benzaldehyde oxime); ΔcLogP = +0.2 (vs. 4-CF3 analog) |
| Conditions | Computational prediction (in silico) based on molecular structure and fragment-based methods |
Why This Matters
This quantifies the compound's potential for improved passive diffusion across biological membranes, a key consideration for researchers developing cell-permeable probes or drug-like molecules.
